

# **Application Notes for High-Throughput Screening with PF-06463922 (Lorlatinib)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PF-303  |           |
| Cat. No.:            | B610026 | Get Quote |

## Introduction

These application notes provide detailed protocols and data for the use of PF-06463922 (Lorlatinib) in high-throughput screening (HTS) assays for the discovery and characterization of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase inhibitors. PF-06463922 is a potent, third-generation, ATP-competitive small-molecule inhibitor of ALK and ROS1.[1][2][3] It is particularly notable for its efficacy against a wide spectrum of resistance mutations that arise during treatment with earlier-generation ALK inhibitors and its ability to penetrate the blood-brain barrier.[1][2]

Note on Compound Nomenclature: The user specified "**PF-303**." Initial research identified **PF-303** as a Bruton's tyrosine kinase (BTK) inhibitor. However, the broader context of the request, focusing on HTS for kinase inhibitors and signaling pathways, strongly aligns with the well-documented ALK/ROS1 inhibitor PF-06463922 (Lorlatinib). These application notes are therefore based on PF-06463922.

## **Mechanism of Action and Signaling Pathway**

PF-06463922 functions by competitively binding to the ATP pocket of the ALK and ROS1 kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] Constitutive activation of ALK, often through chromosomal rearrangements (e.g., EML4-ALK), drives oncogenesis by promoting cell proliferation, survival, and migration.[4] The primary signaling cascades activated by oncogenic



ALK include the JAK-STAT, PI3K-AKT, and RAS-ERK pathways.[4][5] Inhibition of ALK by PF-06463922 effectively abrogates these downstream signals.



Click to download full resolution via product page

Caption: ALK signaling pathway and inhibition by PF-06463922.



## **Data Presentation: In Vitro Inhibitory Activity**

PF-06463922 demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well as a comprehensive panel of clinically observed crizotinib-resistant ALK mutants.

Table 1: Biochemical Inhibitory Potency of PF-06463922

| Target Kinase | Inhibition Constant (Ki) [nM] |
|---------------|-------------------------------|
| Wild-Type ALK | <0.07                         |

Data sourced from preclinical biochemical assays.[2]

Table 2: Cellular Inhibitory Potency (IC50) of PF-06463922 against ALK Mutations

| Cell Line / ALK Mutant | ALK Phosphorylation IC50 [nM] | Cell Viability IC50 [nM] |
|------------------------|-------------------------------|--------------------------|
| Ba/F3 EML4-ALKWT       | 1-16                          | 1-21                     |
| Ba/F3 EML4-ALKL1196M   | 15-43                         | 29-41                    |
| Ba/F3 EML4-ALKG1269A   | 14-80                         | 18-62                    |
| Ba/F3 EML4-ALKG1202R   | 77-113                        | 114-156                  |
| Ba/F3 EML4-ALKC1156Y   | 1-3                           | 3-10                     |
| H3122 EML4-ALKWT       | 1                             | 9                        |
| H3122 EML4-ALKL1196M   | 15                            | 29                       |
| H3122 EML4-ALKG1269A   | 14                            | 20                       |

Data compiled from various preclinical cellular assays.[2][6]

Table 3: Cellular Inhibitory Potency (IC50) of PF-06463922 against ROS1 Fusions



| Cell Line / ROS1 Fusion Cell Proliferation IC50 [nM] |     |
|------------------------------------------------------|-----|
| HCC78 (SLC34A2-ROS1)                                 | 1.3 |
| Ba/F3 (CD74-ROS1)                                    | 0.6 |

Data sourced from preclinical cell proliferation assays.[7]

# **High-Throughput Screening Protocols**

PF-06463922 is an ideal positive control for HTS campaigns designed to identify novel ALK or ROS1 inhibitors. Below are representative protocols for both biochemical and cell-based screening assays.

## **HTS Workflow**

A typical HTS campaign follows a tiered approach, starting with a broad primary screen to identify initial "hits," followed by more detailed secondary and tertiary assays for confirmation, characterization, and validation.



Click to download full resolution via product page

**Caption:** A typical workflow for a kinase inhibitor HTS campaign.

# Protocol 1: Primary Biochemical HTS using ADP-Glo™

This protocol describes a primary screen to identify inhibitors of ALK kinase activity by measuring ADP production. The ADP-Glo™ Kinase Assay is a robust, luminescent, homogeneous assay suitable for HTS.[4][8]

Objective: To identify compounds that inhibit recombinant ALK kinase activity at a single concentration.

Materials:



- Recombinant human ALK kinase domain
- Poly-Glu, Tyr (4:1) substrate
- ATP (Ultra-Pure)
- PF-06463922 (Positive Control)
- DMSO (Negative Control)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35
- 384-well low-volume white assay plates

#### Procedure:

- Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into wells of a 384-well assay plate. Dispense DMSO into control wells. Final compound concentration will be 10 μM in a 5 μL reaction volume.
- Enzyme/Substrate Preparation: Prepare a 2X ALK enzyme/substrate solution in Assay
   Buffer. The final concentrations in the 5 μL reaction should be optimized, but a starting point is 5 nM ALK and 0.2 mg/mL Poly-Glu, Tyr.
- Enzyme/Substrate Addition: Add 2.5 μL of the 2X enzyme/substrate solution to each well of the assay plate.
- Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near its Km for ALK (e.g., 10  $\mu$ M). Add 2.5  $\mu$ L of the 2X ATP solution to all wells to start the kinase reaction.
- Kinase Reaction: Incubate the plate for 60 minutes at room temperature.



- Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This
  will stop the kinase reaction and deplete the remaining unconsumed ATP.
- Incubation: Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion & Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.
- Incubation: Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate-reading luminometer.

### Data Analysis:

- Positive Control: Wells with ALK enzyme and DMSO (Maximum signal, 0% inhibition).
- Negative Control: Wells without ALK enzyme or with 1 μM PF-06463922 (Minimum signal, 100% inhibition).
- Calculate the percent inhibition for each test compound relative to the controls.
- Hits are typically defined as compounds exhibiting inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

# Protocol 2: Secondary Cell-Based HTS for ALK Phosphorylation

This protocol is for a secondary, cell-based assay to confirm the activity of hits from the primary screen and determine their potency in a more physiologically relevant context. This example uses a LanthaScreen™ Cellular Assay to measure the inhibition of ALK autophosphorylation.[9] [10]

Objective: To determine the IC50 of hit compounds by quantifying the inhibition of ALK autophosphorylation in a relevant cell line (e.g., H3122, which harbors the EML4-ALK fusion).

### Materials:



- H3122 non-small cell lung cancer cells
- Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
- PF-06463922 (Reference Compound)
- LanthaScreen<sup>™</sup> Cellular Assay Lysis Buffer containing Terbium-labeled anti-phospho-ALK antibody
- 384-well cell culture-treated plates

#### Procedure:

- Cell Plating: Seed H3122 cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 μL of culture medium. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Compound Preparation: Prepare 10-point, 3-fold serial dilutions of hit compounds and PF-06463922 in DMSO. Then, dilute these into culture medium to a 5X final concentration.
- Compound Treatment: Add 5  $\mu L$  of the 5X compound solutions to the cells. Include DMSO-only wells as a vehicle control.
- Incubation: Incubate the plates for 2-4 hours at 37°C, 5% CO<sub>2</sub>.
- Cell Lysis and Antibody Addition: Add 6 µL of the LanthaScreen<sup>™</sup> Lysis Buffer containing the Tb-labeled anti-phospho-ALK antibody to each well. This step lyses the cells and allows the antibody to bind to phosphorylated ALK.
- Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 520 nm for the GFP-tagged substrate if used, and 620 nm for the Terbium donor) following excitation at ~340 nm.
- Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against
  the compound concentration and fit the data to a four-parameter logistic equation to
  determine the IC50 value for each compound.



## Conclusion

PF-06463922 is a highly potent and selective ALK/ROS1 inhibitor with excellent activity against a wide range of clinically relevant mutations. Its well-characterized profile makes it an essential tool compound for HTS campaigns aimed at discovering the next generation of ALK inhibitors. The protocols provided here offer a robust framework for the primary identification and secondary validation of novel inhibitors, leveraging established HTS technologies to ensure reliable and reproducible results.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.in]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection Celtarys [celtarys.com]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Cellular Assays | Thermo Fisher Scientific JP [thermofisher.com]
- To cite this document: BenchChem. [Application Notes for High-Throughput Screening with PF-06463922 (Lorlatinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610026#high-throughput-screening-with-pf-303]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com